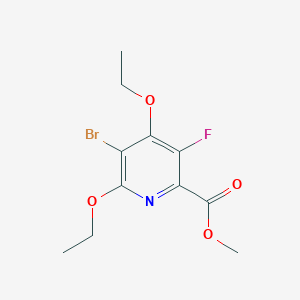

Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with various functional groups including a bromo group, a fluoro group, two ethoxy groups, and a carboxylate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of electronegative atoms like fluorine and oxygen could result in the compound having polar characteristics .科学的研究の応用

Efficient Synthesis and Receptor Antagonist Development

The efficient synthesis of related compounds demonstrates the utility of Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate in developing receptor antagonists. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlights its role in pharmaceutical research. The described method emphasizes regioselectivity and yield optimization, crucial for producing potent antagonists for therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).

Synthesis of HIV-1 Integrase Inhibitors

Another significant application is in the scalable synthesis of intermediates for HIV-1 integrase inhibitors. Starting from related compounds, key steps like lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation were used to produce crucial intermediates. This process underscores the compound's role in developing antiviral drugs, offering a pathway to creating more effective treatments for HIV (Boros et al., 2007).

Ligand Synthesis for Lanthanide(III) Cation Complexation

The compound also finds applications in ligand synthesis for metal ion complexation. The synthesis of mono-, bis-, and tris-tridentate ligands from a similar compound demonstrates its versatility in creating complex structures for binding lanthanide(III) cations. Such ligands are essential in materials science and catalysis, illustrating the compound's broader implications beyond pharmaceuticals (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation with CO2

In green chemistry, the electrocatalytic carboxylation of related bromopyridines with CO2 in ionic liquids presents a novel method of incorporating CO2 into organic molecules. This process, yielding aminonicotinic acid, showcases the potential for sustainable chemistry applications, turning greenhouse gases into valuable chemical products (Feng, Huang, Liu, & Wang, 2010).

Development of Antitumor and Antimicrobial Agents

Finally, the synthesis of polyfunctionalized piperidone oxime ethers from related compounds and their evaluation for antitumor and antimicrobial activities highlight the compound's relevance in developing new cancer therapies and antibiotics. The ability to generate compounds with varied biological activities underscores the importance of Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate and its derivatives in medicinal chemistry and drug development (Parthiban, Pallela, Kim, Park, & Jeong, 2011).

作用機序

特性

IUPAC Name |

methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO4/c1-4-17-9-6(12)10(18-5-2)14-8(7(9)13)11(15)16-3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDZRCVJMLXFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=C1Br)OCC)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2706608.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)

![Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2706610.png)

![4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2706616.png)

![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)

![2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2706623.png)

![ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2706631.png)